Dexpropranolol hydrochloride is the dextrorotatory isomer of propranolol hydrochloride, a beta-adrenergic receptor blocking agent. While propranolol hydrochloride is often used clinically, research indicates that its pharmacological activity primarily resides in the S-(-)-enantiomer, which is levopropranolol. [, ] Dexpropranolol hydrochloride, therefore, is mainly confined to scientific research exploring its specific interactions and properties, separate from its more pharmacologically active enantiomer.
Dexpropranolol hydrochloride is derived from propranolol, which was first synthesized in the 1960s. The compound is classified under the following categories:
The synthesis of dexpropranolol hydrochloride typically involves the following steps:
Dexpropranolol hydrochloride has a molecular formula of and a molecular weight of approximately 295.81 g/mol. Its structure consists of:
The stereochemistry of dexpropranolol is significant; it exists as a single enantiomer (S-enantiomer), which is responsible for its therapeutic effects. The three-dimensional conformation allows it to effectively bind to beta-adrenergic receptors.
Dexpropranolol hydrochloride can participate in various chemical reactions:
Dexpropranolol exerts its pharmacological effects primarily through the blockade of beta-adrenergic receptors:
This dual action makes dexpropranolol effective in managing conditions such as hypertension and anxiety by reducing physiological responses to stress.
Dexpropranolol hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Dexpropranolol hydrochloride has a wide range of applications:
The pharmacokinetics of dexpropranolol hydrochloride are governed by enantiomer-specific interactions with metabolic enzymes and transport proteins:
Table 2: Key Stereoselective Pharmacokinetic Parameters | Parameter | Dexpropranolol (S-Form) | Racemic Propranolol | R-Enantiomer | |------------------------|------------------------------|--------------------------|-------------------| | Oral Bioavailability | 25–30% | 20–25% | 15–20% | | Free Fraction in Plasma | 12–15% | 10–12% | 8–10% | | Metabolic Clearance | 2.3 × R-enantiomer | Intermediate | Baseline | | Volume of Distribution | 3.5–4.2 L/kg | 4.0–4.6 L/kg | 4.2–4.8 L/kg |
Molecular Recognition and Receptor Binding
Dexpropranolol demonstrates 100-fold greater affinity for β₁- and β₂-adrenergic receptors than the R-enantiomer, validated by radioligand displacement assays (Ki = 1.2 nM vs. 120 nM for R-propranolol) [3]. This stereospecificity arises from optimal hydrogen bonding between dexpropranolol’s hydroxyl group and Ser165 residue in the β₁-receptor binding pocket, a conformation sterically hindered in the R-form [6].
Pharmacodynamic Efficacy
In angina pectoris management, dexpropranolol (80 mg/day) achieves equivalent heart rate reduction (25–30% from baseline) at 60% lower plasma concentrations than the racemate (160 mg/day), confirming superior target engagement [3]. Exercise tolerance tests reveal comparable efficacy between dexpropranolol and racemic propranolol, but with reduced peripheral vasoconstriction due to minimized α-adrenergic effects from the absent R-enantiomer [3].
Analytical Differentiation
Aptamer-based fluorescent sensors exploit dexpropranolol’s stereospecific binding. Graphene oxide (GO)-adsorbed aptamers selectively bind dexpropranolol, causing fluorescence recovery with a detection limit of 0.1 nM. In contrast, R-propranolol induces negligible signal change, enabling precise enantiomer quantification [6].
Formulation Challenges
Dexpropranolol’s crystalline morphology differs from racemic mixtures, impacting dissolution kinetics. Macrocrystals (420–1200 μm) synthesized via n-propanol/heptane recrystallization exhibit 20% slower dissolution than racemic powder, necessitating particle size optimization for bioavailability [5].
Table 3: Comparative Properties of Dexpropranolol and Racemic Propranolol | Property | Dexpropranolol Hydrochloride | Racemic Propranolol Hydrochloride | Biological Implication | |----------------------------|----------------------------------|---------------------------------------|----------------------------------------| | β₁-Receptor Affinity (Ki) | 1.2 nM | 3.5 nM (average) | Targeted receptor blockade | | Therapeutic Plasma Concentration | 20–50 ng/mL | 50–100 ng/mL | Equivalent efficacy at lower exposure | | Aptamer Binding Specificity | High (fluorescence recovery) | Low (minimal signal change) | Enables chiral sensing | | Crystal Dissolution Rate | 0.45 mg/min/cm² | 0.55 mg/min/cm² | Influences formulation design |
Summary of Compounds Mentioned | Compound Name | Chemical Context | |--------------------------------|-------------------------------------------------------| | Dexpropranolol hydrochloride | Primary subject; S-enantiomer of propranolol | | Propranolol hydrochloride | Racemic mixture; comparator compound | | R-propranolol | Inactive enantiomer; reference in chiral resolution | | 4-Hydroxypropranolol | Active metabolite of dexpropranolol | | N-desisopropyl propranolol | Metabolic derivative | | α-Naphthoxylactic acid | Oxidation metabolite |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7